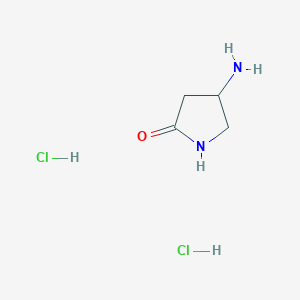

4-Aminopyrrolidin-2-one;dihydrochloride

Description

Significance of Pyrrolidinone Ring Systems in Heterocyclic Chemistry

The pyrrolidinone ring, a five-membered γ-lactam, is a cornerstone of heterocyclic chemistry. researchgate.netresearchgate.net This structural motif is prevalent in a vast number of natural products, synthetic pharmaceuticals, and agrochemicals, underscoring its importance. researchgate.netwikipedia.org The significance of the pyrrolidinone scaffold is rooted in its unique combination of chemical and structural features. As a saturated heterocycle, its non-planar, puckered conformation allows for the precise spatial arrangement of substituents, a critical factor for stereospecific interactions with biological targets. nih.govresearchgate.net

The presence of both a carbonyl group and a nitrogen atom within the ring imparts a distinct polarity and reactivity profile. The nitrogen atom can be readily substituted, while the carbons of the ring can be functionalized, allowing for the creation of diverse molecular libraries from a single core structure. nbinno.comorganic-chemistry.org This versatility makes the pyrrolidinone ring a "privileged scaffold" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets. nbinno.com

The pyrrolidinone nucleus is a key component in a range of biologically active compounds. researchgate.net Its derivatives have been explored for a wide spectrum of pharmacological activities. researchgate.net The structural rigidity and stereochemical complexity that can be built into the pyrrolidinone system make it an attractive template for the design of new therapeutic agents. nih.govresearchgate.netnih.gov

Role of Aminopyrrolidinone Derivatives as Versatile Chemical Motifs

The introduction of an amino group onto the pyrrolidinone scaffold gives rise to aminopyrrolidinone derivatives, a class of compounds with enhanced versatility and utility in chemical synthesis. nbinno.com The amino group serves as a crucial functional handle, enabling a wide array of chemical transformations. It can act as a nucleophile or a base, and it provides a site for the attachment of various side chains and functional groups through acylation, alkylation, and other coupling reactions.

This functional versatility allows chemists to systematically modify the structure of aminopyrrolidinone derivatives to fine-tune their physicochemical properties, such as solubility, lipophilicity, and metabolic stability. nbinno.com For example, 4-aminopyrrolidin-2-one (B1281749) serves as a cyclic analog of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system. researchgate.net This relationship has spurred the synthesis and investigation of numerous derivatives as potential modulators of GABAergic systems. researchgate.netnih.gov The stereochemistry of the amino group is also of paramount importance, as different stereoisomers of a molecule can exhibit dramatically different biological profiles due to the chiral nature of their protein targets. nih.govresearchgate.net

Overview of Research Trajectories for 4-Aminopyrrolidin-2-one and Related Structures

Research involving 4-Aminopyrrolidin-2-one and its analogs is primarily focused on their application as building blocks in the synthesis of more complex molecules, particularly for pharmaceutical development. The dihydrochloride (B599025) salt form of 4-Aminopyrrolidin-2-one is often used to improve the stability and handling of the compound.

One significant area of investigation is in the field of neuroscience. Given their structural similarity to neurotransmitters, derivatives of 4-aminopyrrolidin-2-one are being explored for their potential to interact with various receptors in the central nervous system. For instance, research into analogs like 4-aminopyrrolidine-2,4-dicarboxylate (APDC) has shown selective agonist activity at metabotropic glutamate (B1630785) receptors (mGluRs), which are implicated in a variety of neurological processes. nih.gov The (2R,4R)-isomer of APDC, in particular, was identified as a highly selective and systemically active agonist for mGluRs negatively coupled to adenylate cyclase, demonstrating anticonvulsant effects. nih.gov

Furthermore, the synthesis of novel derivatives continues to be an active research area. Studies have described the preparation of various substituted aminopyrrolidinones, including 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives related to the nootropic agent nebracetam. researchgate.net These investigations aim to explore structure-activity relationships and to develop compounds with improved potency and selectivity for specific biological targets. The versatility of the aminopyrrolidinone scaffold ensures its continued relevance in the quest for new chemical entities with valuable properties.

Interactive Data Table: Properties of Related Aminopyrrolidine Structures

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature/Application | Reference |

| (S)-4-Aminopyrrolidin-2-one hydrochloride | C4H9ClN2O | 136.58 | Chiral building block | nih.gov |

| 4-Aminopyrrolidine-2,4-dicarboxylate (APDC) | C6H10N2O4 | 174.16 | mGluR agonist | nih.gov |

| (2S,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride | C5H12Cl2N2O2 | 203.07 | Chiral intermediate | biosynce.comcalpaclab.com |

| 3-Aminopyrrolidine dihydrochloride | C4H12Cl2N2 | 159.06 | Heterocyclic building block |

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

4-aminopyrrolidin-2-one;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O.2ClH/c5-3-1-4(7)6-2-3;;/h3H,1-2,5H2,(H,6,7);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOSSWWLXGQOIKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Aminopyrrolidin 2 One and Its Derivatives

Established Synthetic Routes to the 4-Aminopyrrolidin-2-one (B1281749) Core

The construction of the 4-aminopyrrolidin-2-one nucleus is typically achieved through carefully designed multistep synthetic sequences. These routes are engineered to build the heterocyclic ring and install the required amine functionality at the C4 position with precision.

Multistep Reaction Pathways

A notable pathway to 4-aminopyrrolidin-2-one involves the transformation of a substituted pyrrolidine-5-one-3-carboxylic acid precursor. This process proceeds through the formation of a key carbamate (B1207046) intermediate, which is subsequently deprotected to unveil the desired primary amine.

The synthesis can be outlined in two primary stages:

Formation of a Carbamate Intermediate : The carboxylic acid starting material undergoes a Curtius-type rearrangement. Treatment with diphenylphosphoryl azide (B81097) (DPPA) and a base like triethylamine (B128534) (Et3N) converts the carboxylic acid into an acyl azide. Gentle heating promotes the rearrangement to an isocyanate, which is then trapped in situ by an alcohol, such as benzyl (B1604629) alcohol, to yield a stable carbamate. This step effectively transforms the carboxyl group into a protected amine functionality.

Deprotection to Yield 4-Aminopyrrolidin-2-one : The protecting group is removed from the carbamate to liberate the free amine. In the case of a benzyl carbamate, this is commonly achieved through catalytic hydrogenation. Using a palladium on charcoal (Pd/C) catalyst under a hydrogen atmosphere cleaves the Cbz group, affording the target 4-aminopyrrolidin-2-one.

Yield Optimization and Purity Considerations in Synthesis

Following the carbamate formation, purification is typically performed using silica (B1680970) gel chromatography. This technique allows for the separation of the desired product from unreacted starting materials, reagents, and any side products. In one documented synthesis, the reaction produced two diastereoisomeric carbamates, which were separated by chromatography, affording yields of 42% for the desired diastereomer and 9.3% for the other. The final hydrogenation step to remove the Cbz group is often high-yielding and clean, with the catalyst being easily removed by filtration, for instance, over a Celite/Norite pad.

Table 1: Overview of a Multistep Synthesis of 4-Aminopyrrolidin-2-one

| Step | Reaction | Reagents | Key Transformation |

|---|---|---|---|

| 1 | Carbamate Formation | Diphenylphosphoryl azide, Triethylamine, Benzyl alcohol | Carboxylic acid to Benzyl carbamate |

Chiral Synthesis of Enantiopure 4-Aminopyrrolidin-2-one and its Stereoisomers

Controlling the stereochemistry at the C4 position of the pyrrolidin-2-one ring is of significant interest, leading to the development of asymmetric synthetic methods to access enantiopure forms of the compound.

Asymmetric Synthetic Approaches from Chiral Starting Materials

A primary strategy for obtaining enantiopure 4-aminopyrrolidin-2-one is to begin the synthesis with a starting material that is already enantiomerically pure. This "chiral pool" approach transfers the stereochemistry of the precursor to the final product.

For example, the synthesis can commence from an enantiomerically pure 1-[2S-1-(aminocarbonyl)propyl]-5-oxo-3-pyrrolidinecarboxylic acid. When this chiral precursor undergoes the Curtius rearrangement and subsequent trapping with benzyl alcohol, the reaction at the C3-position generates a new stereocenter, leading to the formation of two diastereoisomeric carbamates. These diastereomers possess different physical properties, which allows for their separation using standard chromatographic techniques. Once the desired diastereomer is isolated, the final deprotection step proceeds without affecting the established stereocenters, yielding the enantiopure 4-aminopyrrolidin-2-one derivative.

Diastereoselective and Enantioselective Methodologies

Table 2: Diastereomer Separation in a Chiral Synthesis

| Compound | Description | Yield |

|---|---|---|

| Diastereomer 1 (Desired) | Carbamate Intermediate | 42% |

Control of Stereochemistry in Pyrrolidinone Ring Formation

The stereochemical architecture of the pyrrolidinone ring is a critical determinant of the biological activity of its derivatives. Consequently, significant research has been directed towards the development of synthetic methods that allow for precise control over the stereocenters within the 4-aminopyrrolidin-2-one scaffold. The main strategies employed include asymmetric synthesis, the use of chiral auxiliaries, and substrate-controlled diastereoselective reactions.

A prominent approach to establishing stereochemistry is through the use of precursors from the chiral pool. Naturally occurring amino acids, such as glutamic acid and pyroglutamic acid, serve as versatile starting materials. Their inherent chirality can be transferred through a series of stereoretentive reactions to afford enantiomerically pure 4-aminopyrrolidin-2-one derivatives.

Catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes is another powerful method for the enantioselective synthesis of substituted pyrrolidines. This approach can generate multiple stereocenters in a single, highly stereo- and regioselective step. The choice of a chiral catalyst, often a metal complex with a chiral ligand, is crucial for inducing high enantioselectivity.

Furthermore, diastereoselective approaches have been successfully applied. For instance, in the synthesis of structurally related compounds like 4-aminopyrrolidine-2,4-dicarboxylate, the stereochemistry of the starting materials and reagents dictates the stereochemical outcome of the final product. nih.gov This high degree of stereospecificity underscores the importance of substrate control in these synthetic pathways. nih.gov The interaction between the substituents on the forming ring often directs the approach of incoming reagents, leading to a preferred diastereomer.

The following table summarizes key stereoselective synthetic strategies applicable to pyrrolidinone ring formation.

| Strategy | Description | Key Features | Reference Example |

| Chiral Pool Synthesis | Utilization of naturally occurring chiral molecules (e.g., amino acids) as starting materials. | Inherently enantiopure starting materials guide the stereochemistry of the product. | Synthesis from L-proline or L-pyroglutamic acid. nih.gov |

| Asymmetric Catalysis | Employment of a chiral catalyst to induce stereoselectivity in the ring-forming reaction. | High catalytic efficiency and potential for creating multiple stereocenters with high enantiomeric excess. | 1,3-dipolar cycloaddition using a chiral metal catalyst. |

| Substrate Control | The existing stereocenters in the substrate direct the stereochemical course of the reaction. | High diastereoselectivity is often achieved due to steric and electronic effects. | Synthesis of isomers of 4-aminopyrrolidine-2,4-dicarboxylate. nih.gov |

Derivatization Strategies for Functionalization of 4-Aminopyrrolidin-2-one

The 4-aminopyrrolidin-2-one scaffold possesses multiple reactive sites, namely the primary amino group and the lactam ring, which allow for a wide range of chemical modifications. These derivatization strategies are pivotal for exploring the structure-activity relationships of its analogues and for developing new chemical entities with tailored properties.

Chemical Reactions of the Amino Group (e.g., acylation, alkylation)

The primary amino group at the C4 position is a key handle for functionalization. It readily undergoes standard transformations such as acylation and alkylation, allowing for the introduction of a diverse array of substituents.

Acylation reactions with acid chlorides, anhydrides, or activated esters are commonly employed to introduce acyl groups. These reactions are typically performed in the presence of a base to neutralize the acid byproduct. The resulting amides can exhibit altered physicochemical properties, such as solubility and lipophilicity, and can also serve as precursors for further transformations. For instance, derivatization with reagents like 4-iodobenzoyl chloride can introduce a tag for analytical purposes. rsc.org

Alkylation of the amino group can be achieved through reductive amination with aldehydes or ketones, or by direct reaction with alkyl halides. Reductive amination offers a versatile method for introducing a wide range of alkyl and arylalkyl groups. Direct alkylation needs to be carefully controlled to avoid over-alkylation. These modifications can significantly impact the basicity and steric profile of the molecule.

Modifications of the Pyrrolidinone Ring System

The pyrrolidinone ring itself can be subjected to various chemical modifications. The lactam carbonyl group can be reduced to the corresponding amine, converting the pyrrolidinone to a pyrrolidine (B122466). The α-carbon to the carbonyl group can be functionalized through enolate chemistry. For example, acylation at the C3 position of related pyrrolidine-2,4-diones has been demonstrated using acid chlorides in the presence of a Lewis acid. rsc.org

Selective C-H carbonylation at the γ-position of N-protected amines has been achieved using palladium catalysis, providing a route to functionalized γ-lactams. researchgate.net Such methods allow for the introduction of substituents at positions that are not readily accessible through other means.

Introduction of Novel Substituents and Scaffolds

The 4-aminopyrrolidin-2-one core is a valuable scaffold for the development of novel molecular architectures. researchgate.net By combining reactions at the amino group and modifications of the pyrrolidinone ring, a wide variety of new derivatives can be synthesized. For example, the synthesis of 7-(4-amino-2-substituted-pyrrolidinyl)quinolones demonstrates how the pyrrolidinone moiety can be incorporated into more complex drug-like molecules. nih.gov

The introduction of different aromatic and heteroaromatic rings, either through N-alkylation or by building the pyrrolidinone ring onto a pre-existing scaffold, can lead to compounds with diverse biological activities. researchgate.netmdpi.com The spatial arrangement of these new substituents, influenced by the stereochemistry of the pyrrolidinone ring, is a critical factor in determining their interaction with biological targets. nih.gov

The following table provides examples of derivatization reactions for 4-aminopyrrolidin-2-one.

| Reaction Type | Reagent/Conditions | Functional Group Modified | Product Type |

| Acylation | Acid chloride, base | Amino group | Amide |

| Alkylation | Alkyl halide, base | Amino group | Secondary or tertiary amine |

| Reductive Amination | Aldehyde/ketone, reducing agent | Amino group | N-substituted amine |

| Ring Functionalization | Lewis acid, acid chloride | α-carbon to carbonyl | C3-acylated pyrrolidinone |

Green Chemistry Principles in 4-Aminopyrrolidin-2-one Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyrrolidinone derivatives to minimize environmental impact and improve sustainability. Key strategies include the use of environmentally benign solvents, catalysts, and energy sources.

One-pot multicomponent reactions are a hallmark of green synthesis, as they reduce the number of synthetic steps, minimize waste, and improve atom economy. rsc.org The synthesis of substituted 3-pyrrolin-2-ones has been reported using a one-pot reaction in ethanol, an eco-friendly solvent, with citric acid as a green catalyst. rsc.orgrsc.org

The use of ultrasound irradiation has also been explored as a green technique to accelerate reactions and improve yields in the synthesis of pyrrolidinone derivatives. rsc.org Microwave-assisted organic synthesis (MAOS) is another energy-efficient method that can significantly reduce reaction times and increase synthetic efficiency. nih.gov

The selection of solvents is a critical aspect of green chemistry. The replacement of hazardous organic solvents with greener alternatives like water, ethanol, or 2-methyltetrahydrofuran (B130290) (2-MeTHF) is a key consideration in developing sustainable synthetic processes. nih.gov

Industrial Synthesis Scale-Up and Process Optimization

The transition from laboratory-scale synthesis to industrial production of 4-aminopyrrolidin-2-one requires careful consideration of process optimization, safety, and cost-effectiveness. While specific industrial synthesis details for 4-aminopyrrolidin-2-one dihydrochloride (B599025) are not widely published, general principles of chemical process development are applicable.

Key objectives in scaling up the synthesis include:

Maximizing yield and throughput: This involves optimizing reaction parameters such as temperature, pressure, reaction time, and catalyst loading. Continuous flow chemistry is an increasingly adopted technology that can offer significant advantages in terms of safety, efficiency, and scalability over traditional batch processes. nih.gov

Minimizing costs: This is achieved by using inexpensive and readily available starting materials, reducing the number of synthetic steps, and developing efficient purification methods that avoid costly techniques like chromatography. vcu.edu

Ensuring process safety and robustness: A thorough understanding of the reaction thermodynamics and kinetics is essential to identify and mitigate potential hazards. The process should be robust, meaning it can tolerate minor fluctuations in reaction conditions without significant drops in yield or purity.

Waste reduction: The development of processes that minimize waste generation is a key aspect of both green chemistry and cost-effective manufacturing. This can involve the use of catalytic reactions and the recycling of solvents and catalysts.

The industrial preparation of the parent compound, pyrrolidine, is achieved by reacting 1,4-butanediol (B3395766) with ammonia (B1221849) at high temperatures and pressures over a metal oxide catalyst. wikipedia.org While the synthesis of 4-aminopyrrolidin-2-one is more complex, similar principles of optimizing catalytic processes and purification trains would apply. For pharmaceutical applications, the process must be compliant with Good Manufacturing Practices (GMP) to ensure the quality and purity of the final product.

The following table outlines key considerations for the industrial scale-up of 4-aminopyrrolidin-2-one synthesis.

| Parameter | Objective | Methodologies |

| Yield & Throughput | Maximize product output per unit time. | Optimization of reaction conditions (temperature, pressure, concentration), implementation of continuous flow processing. nih.gov |

| Cost-Effectiveness | Minimize production costs. | Use of inexpensive starting materials, reduction of synthetic steps, avoidance of chromatography. vcu.edu |

| Process Safety | Ensure safe operation at large scale. | Hazard analysis (HAZOP), calorimetric studies, development of robust process controls. |

| Sustainability | Minimize environmental impact. | Waste minimization, solvent recycling, use of green catalysts and reagents. |

| Quality Control | Ensure product meets specifications. | Implementation of GMP, development of robust analytical methods for in-process and final product testing. |

Advanced Analytical Characterization Techniques for 4 Aminopyrrolidin 2 One and Its Derivatives

Chromatographic Techniques for Compound Analysis and Purity Assessment

Chromatographic methods are fundamental for separating 4-Aminopyrrolidin-2-one (B1281749) from its derivatives, precursors, or impurities. These techniques are essential for assessing the purity of bulk samples and pharmaceutical formulations.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pyrrolidinone-based compounds. The development of a robust HPLC method requires careful optimization of several parameters to achieve adequate separation and quantification. ajol.infogyanvihar.org Key considerations in method development include the selection of the stationary phase (column), mobile phase composition, detector, and flow rate. turkjps.org

For a polar compound like 4-Aminopyrrolidin-2-one, reversed-phase HPLC is a common approach. nih.gov A C18 column is often selected for its versatility in separating a wide range of compounds. ajol.info The mobile phase typically consists of a buffered aqueous solution and an organic modifier, such as acetonitrile (B52724) or methanol, to control the retention and resolution of the analyte. ajol.infonih.gov Gradient elution, where the mobile phase composition is changed over time, is often employed to effectively separate compounds with different polarities in a single run. ajol.infonih.gov

The choice of detector is critical and depends on the analyte's properties. gyanvihar.org A Photodiode Array (PDA) detector is frequently used as it can monitor absorbance at multiple wavelengths, providing both quantitative data and spectral information that can help in peak identification. gyanvihar.orgturkjps.org The selection of an optimal wavelength, where the analyte shows good absorbance, is crucial for sensitivity. ajol.info Method validation according to ICH guidelines ensures the method is linear, sensitive, precise, and accurate. ajol.info

Table 1: Illustrative HPLC Method Parameters for 4-Aminopyrrolidin-2-one Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Stationary phase for separating polar and non-polar compounds. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile or Methanol | Controls retention and elution of the analyte. The acidic modifier helps in peak shaping. |

| Elution Mode | Gradient | Allows for the separation of multiple components with varying polarities in a reasonable time. |

| Flow Rate | 1.0 mL/min | Influences retention time, resolution, and analysis time. ajol.info |

| Column Temp. | 25-40 °C | Affects viscosity of the mobile phase and selectivity of the separation. turkjps.orgnih.gov |

| Detector | UV/PDA at ~210 nm | Detects the analyte based on its UV absorbance; PDA provides spectral data for peak purity. |

| Injection Vol. | 10 µL | The amount of sample introduced into the system. |

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (<2 µm). This results in substantially higher resolution, greater sensitivity, and dramatically reduced analysis times. These advantages make UPLC particularly suitable for complex analyses, such as in metabolomics studies or for high-throughput screening of 4-Aminopyrrolidin-2-one derivatives. researchgate.net

The enhanced separation efficiency of UPLC allows for better resolution of closely related impurities from the main compound. The increased speed is beneficial for quality control laboratories where a large number of samples need to be analyzed. For instance, UPLC has been successfully applied to the rapid determination of other pyrrolidone compounds in various matrices. researchgate.net

High-Performance Thin Layer Chromatography (HPTLC)

High-Performance Thin Layer Chromatography (HPTLC) is a powerful planar chromatographic technique that offers several advantages, including simplicity, cost-effectiveness, and the ability to analyze multiple samples simultaneously. mdpi.com It is a valuable tool for the purity assessment of 4-Aminopyrrolidin-2-one, allowing for the separation of the main compound from its precursors or degradation products. nih.gov

In HPTLC, a silica (B1680970) gel 60F-254 plate is commonly used as the stationary phase. nih.gov The development of the chromatogram is achieved using a suitable mobile phase, which for a polar amine compound might consist of a mixture of a non-polar solvent and an acidic component, such as toluene (B28343) and acetic acid. nih.gov After development, the spots are visualized under UV light, and densitometric scanning is used for quantification. The method's ability to physically separate components on the plate makes it a robust technique for stability-indicating assays. nih.gov

Spectroscopic Methods for Structural Elucidation (beyond basic identification)

While chromatographic techniques separate and quantify compounds, spectroscopic methods are indispensable for elucidating the detailed molecular structure, including connectivity and three-dimensional arrangement (conformation).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier tool for the unambiguous structural analysis of organic molecules like 4-Aminopyrrolidin-2-one in solution. nih.gov Beyond simple identification, advanced 2D NMR experiments provide detailed insights into the molecule's connectivity and conformational preferences. researchgate.net

Techniques such as COSY (Correlation Spectroscopy) are used to establish proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to each other in the pyrrolidinone ring. HETCOR (Heteronuclear Correlation) or HSQC (Heteronuclear Single Quantum Coherence) experiments correlate the chemical shifts of protons with their directly attached carbon atoms (¹³C), allowing for the complete assignment of the carbon skeleton. researchgate.net

Furthermore, NMR is a powerful method for conformational analysis. auremn.org.br The magnitude of three-bond proton-proton coupling constants (³JHH) can be related to the dihedral angles between the protons via the Karplus equation, providing information about the puckering of the five-membered ring. mdpi.com Nuclear Overhauser Effect (NOE) experiments can identify protons that are close in space, which is crucial for determining the relative stereochemistry and preferred conformation of the molecule and its derivatives. nih.gov

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of 4-Aminopyrrolidin-2-one and to gain structural information through the analysis of its fragmentation patterns. nih.govchemguide.co.uk

Upon ionization, typically by Electron Impact (EI) or Electrospray Ionization (ESI), the molecule forms a molecular ion (M⁺) or a pseudomolecular ion ([M+H]⁺), the peak for which confirms the molecular weight. uab.edu The molecular ion is often energetically unstable and breaks apart into smaller, characteristic fragment ions. chemguide.co.uk

The fragmentation pattern of 4-Aminopyrrolidin-2-one would be influenced by its functional groups: the lactam (a cyclic amide) and the primary amine. libretexts.orgmiamioh.edu Alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom) is a dominant fragmentation pathway for amines. miamioh.edu The lactam ring can undergo characteristic cleavages, including the loss of carbon monoxide (CO) or ring-opening reactions. Analyzing these fragmentation patterns allows researchers to piece together the structure of the molecule and identify its derivatives. researchgate.net

Table 2: Predicted Mass Spectrometry Fragmentation for 4-Aminopyrrolidin-2-one (Molecular Weight: 100.12 g/mol )

| m/z Value | Proposed Fragment | Neutral Loss | Fragmentation Pathway |

|---|---|---|---|

| 101 | [M+H]⁺ | - | Protonated molecular ion (in ESI). |

| 100 | [M]⁺• | - | Molecular ion (in EI). |

| 83 | [M-NH₃]⁺• | NH₃ (Ammonia) | Loss of the amino group. |

| 72 | [M-CO]⁺• | CO (Carbon Monoxide) | Cleavage of the lactam carbonyl group. |

| 56 | [C₃H₆N]⁺ | C₂H₂O (Ketene) | Ring cleavage and loss of ketene (B1206846) from the molecular ion. |

| 44 | [C₂H₆N]⁺ | C₂H₂O (Ketene) | Alpha-cleavage adjacent to the amino group after ring opening. |

Chiral Separation Techniques for Enantiomeric Purity Determination

The enantiomeric purity of 4-aminopyrrolidin-2-one and its derivatives is a critical parameter, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. wvu.edu Consequently, robust analytical techniques are required to separate and quantify these stereoisomers. The primary approaches for chiral separation involve creating a chiral environment that allows for differential interaction with the enantiomers, leading to their separation. nih.gov This can be achieved directly, using a chiral stationary phase (CSP) or a chiral selector in the mobile phase/background electrolyte, or indirectly, by derivatizing the enantiomers with a chiral reagent to form diastereomers that can be separated on a conventional achiral stationary phase. nih.govnih.gov

Chiral Stationary Phase Chromatography

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a powerful and widely used method for the direct separation of enantiomers. nih.gov The principle relies on the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase. wvu.edu For pyrrolidin-2-one derivatives, polysaccharide-based and macrocyclic glycopeptide CSPs have proven to be particularly effective. researchgate.net

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are versatile and have demonstrated high chiral recognition ability for 4-substituted pyrrolidin-2-one derivatives. researchgate.netresearchgate.net The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral cavities of the polysaccharide structure. Studies have shown that the nature of the mobile phase, typically a mixture of an alcohol (e.g., ethanol, 2-propanol) and an alkane (e.g., n-hexane), significantly influences retention and resolution. researchgate.net

Macrocyclic glycopeptide CSPs, such as those based on vancomycin (B549263) and teicoplanin, also show strong chiral recognition for 4-aryl-pyrrolidin-2-ones. researchgate.net The complex structure of these selectors provides multiple sites for stereoselective interactions. Research indicates that the nature of the analyte plays a crucial role in chiral discrimination on these phases, with teicoplanin and teicoplanin aglycone selectors being particularly effective for resolving 4-aryl-pyrrolidin-2-ones. researchgate.net

Table 1: Performance of Chiral Stationary Phases for 4-Substituted Pyrrolidin-2-one Derivatives

| Chiral Stationary Phase (CSP) Type | Specific CSP Example | Mobile Phase Conditions | Resolution (Rs) | Key Findings | Reference |

|---|---|---|---|---|---|

| Polysaccharide (Cellulose-based) | Cellulose tris(3,5-dichlorophenylcarbamate) | n-Hexane / Alcohol mixtures | Baseline separation (Rs ≥ 2) for 12 out of 15 enantiomeric pairs studied | Highly effective for a range of 4-substituted pyrrolidin-2-ones. | researchgate.net |

| Polysaccharide (Amylose-based) | Amylose tris[(S)-α-methylbenzylcarbamate] | n-Hexane / Ethanol mixtures | Baseline separation (Rs ≥ 2) for 11 out of 15 enantiomeric pairs studied | Amylose-based selectors are highly effective, with performance influenced by the specific carbamate (B1207046) derivative. | researchgate.net |

| Macrocyclic Glycopeptide | Teicoplanin / Teicoplanin Aglycone | Normal-phase mode | Good resolution (Rs ≥ 2) for 4-aryl-pyrrolidin-2-ones | The nature of the analyte (substituents) is critical for successful chiral discrimination. | researchgate.net |

Pre-column Derivatization for Diastereomer Formation and Separation

An alternative to direct chiral separation is the indirect approach, which involves a pre-column derivatization step. techniques-ingenieur.fr In this method, the enantiomeric mixture of 4-aminopyrrolidin-2-one is reacted with a single, pure enantiomer of a chiral derivatizing reagent (CDR). This reaction converts the pair of enantiomers into a pair of diastereomers. nih.gov Since diastereomers possess different physicochemical properties, they can be separated using standard, non-chiral (achiral) chromatography, most commonly reversed-phase HPLC. techniques-ingenieur.frresearchgate.net

This technique is particularly applicable to compounds like 4-aminopyrrolidin-2-one, which contains a reactive primary amine functional group. techniques-ingenieur.fr A variety of CDRs are available that react with amines to form stable diastereomeric derivatives. nih.gov A key advantage of this method is that it alleviates the need for expensive chiral columns. libretexts.org However, the process requires a suitable CDR, the derivatization reaction must proceed to completion without racemization, and the reagent itself should not interfere with the chromatographic analysis. nih.govnanobioletters.com

Commonly used CDRs for primary amines include:

Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) : Reacts with amino groups under mild alkaline conditions to yield stable diastereomers. nih.gov

O-phthalaldehyde (OPA) with a chiral thiol (e.g., N-acetyl-L-cysteine) : Forms fluorescent isoindole derivatives.

(S)-(+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC) : Reacts with amines to form diastereomeric carbamates. nih.gov

The selection of the CDR depends on the specific properties of the analyte and the desired detection method (e.g., UV-Vis or fluorescence). nih.gov

Capillary Electrophoresis (CE) for Enantioseparation

Capillary Electrophoresis (CE) has emerged as a powerful, high-efficiency technique for chiral separations. nih.govresearchgate.net The separation is based on the differential electrophoretic mobility of ions in an electric field. nih.gov For the enantioseparation of chiral compounds like 4-aminopyrrolidin-2-one, a chiral selector is added to the background electrolyte (BGE). mdpi.com

The chiral selector forms transient, diastereomeric complexes with the individual enantiomers. wvu.edu These complexes have different formation constants and/or mobilities, which results in different migration times for the enantiomers, thus enabling their separation. mdpi.com

Cyclodextrins (CDs) and their derivatives are the most widely used chiral selectors in CE due to their versatility and ability to form inclusion complexes with a wide range of molecules. nih.govmdpi.com For basic compounds like 4-aminopyrrolidin-2-one, cationic cyclodextrin (B1172386) derivatives can be particularly effective. nih.gov Research on pyrrolidine-containing structures has shown that mono-6-deoxy-6-pyrrolidine-β-cyclodextrin chloride (pyCDCl) can serve as an effective chiral selector for acidic compounds. nih.gov The separation can be optimized by adjusting various parameters, including the type and concentration of the chiral selector, the pH and composition of the BGE, the applied voltage, and the capillary temperature. mdpi.com

Table 2: Example Parameters for Capillary Electrophoresis Enantioseparation

| Parameter | Typical Range / Condition | Influence on Separation | Reference |

|---|---|---|---|

| Chiral Selector (CS) | Cyclodextrins (e.g., β-CD, HP-β-CD, TM-β-CD), Antibiotics, Polysaccharides | The type and concentration of CS are critical for chiral recognition and resolution. | nih.govresearchgate.netmdpi.com |

| Background Electrolyte (BGE) pH | 2.5 - 9.0 | Affects the charge of the analyte and the electroosmotic flow (EOF), influencing migration time and resolution. | mdpi.comnih.gov |

| BGE Composition | Phosphate (B84403), Borate, or Acetate buffers; may include organic modifiers (e.g., methanol, acetonitrile) | Organic modifiers can alter the viscosity of the BGE and the solubility of the analyte and selector, affecting efficiency and resolution. | mdpi.com |

| Applied Voltage | 10 - 30 kV | Higher voltages generally lead to shorter analysis times but can cause Joule heating, which may degrade resolution. | nih.gov |

| Temperature | 15 - 30 °C | Affects buffer viscosity, EOF, and the kinetics of the analyte-selector interaction. | researchgate.net |

Method Validation for Quantitative and Qualitative Analysis

Validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. europa.eu For the analysis of 4-aminopyrrolidin-2-one and its derivatives, method validation provides objective evidence that the chosen analytical technique can reliably provide accurate and precise data for either identifying the compound (qualitative) or determining its concentration and enantiomeric purity (quantitative). demarcheiso17025.com The specific performance characteristics to be evaluated depend on the type of analytical procedure. europa.eu

For a quantitative method , such as an HPLC assay to determine the amount of 4-aminopyrrolidin-2-one or to quantify its enantiomeric purity, the following parameters are typically validated: europa.eunih.gov

Accuracy : The closeness of the test results to the true value. It is often assessed by analyzing a sample with a known concentration and calculating the percent recovery.

Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels (repeatability, intermediate precision).

Specificity : The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or other enantiomers.

Limit of Detection (LOD) : The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Linearity : The ability to obtain test results which are directly proportional to the concentration of the analyte within a given range.

Range : The interval between the upper and lower concentration of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature). europa.eu

For a qualitative method , such as an identification test, the primary validation parameter is specificity . europa.eu The validation should confirm that the method can correctly identify 4-aminopyrrolidin-2-one and distinguish it from structurally similar compounds. Other parameters like the detection limit, sensitivity, and false positive/negative rates are also crucial for qualitative methods. researchgate.netunito.it

Table 3: Example Validation Parameters for a Quantitative HPLC Method

| Validation Parameter | Example Result | Acceptance Criteria | Reference |

|---|---|---|---|

| Linearity (Correlation Coefficient, r²) | > 0.999 | r² ≥ 0.995 | fao.org |

| Accuracy (% Recovery) | 98.17% - 101.28% | Typically 98.0% - 102.0% | fao.org |

| Precision (RSD) | < 1.44% | RSD ≤ 2.0% | fao.org |

| Limit of Detection (LOD) | 3.39 µg/mL (for the enantiomer) | Established based on signal-to-noise ratio (e.g., 3:1) or other statistical methods. | fao.org |

| Limit of Quantitation (LOQ) | 11.28 µg/mL (for the enantiomer) | Established based on signal-to-noise ratio (e.g., 10:1) and confirmed with acceptable precision and accuracy. | fao.org |

| Specificity | Baseline resolution (Rs > 1.8) from its enantiomer and potential impurities. | Analyte peak is free from interference from other components. | fao.org |

Preclinical Biological Investigations and Mechanistic Studies of 4 Aminopyrrolidin 2 One Derivatives

In Vitro Receptor and Enzyme Binding Studies

Derivatives of the aminopyrrolidine scaffold have been identified as potent and selective antagonists of the histamine (B1213489) H4 receptor (H4R), a G-protein coupled receptor implicated in inflammatory and pruritic responses. nih.gov One prominent example is the compound JNJ-39758979, chemically identified as (R)-4-(3-amino-pyrrolidin-1-yl)-6-isopropyl-pyrimidin-2-ylamine. nih.gov This derivative demonstrates high affinity for the human H4R, with a reported inhibitor constant (Ki) of 12.5 ± 2.6 nM. nih.gov

Cellular assays have been crucial in characterizing the functional antagonism of these compounds. A key pharmacodynamic marker for H4R activity is the change in eosinophil cell shape induced by histamine. In vitro studies demonstrated that JNJ-39758979 produces a dose-dependent inhibition of this histamine-induced eosinophil shape change, confirming its antagonistic activity at the cellular level. nih.gov Furthermore, this compound exhibits excellent selectivity, with over 80-fold greater affinity for the H4R compared to other histamine receptor subtypes (H1, H2, and H3). nih.gov

| Parameter | Value | Assay Type |

|---|---|---|

| Binding Affinity (Ki, human H4R) | 12.5 ± 2.6 nM | Radioligand Binding Assay |

| Functional Antagonism | Dose-dependent inhibition | Eosinophil Shape Change Assay |

| Selectivity | >80-fold vs. H1, H2, H3 Receptors | Comparative Binding Assays |

The P2X7 receptor, an ATP-gated ion channel, plays a significant role in inflammatory processes. acs.org Its activation leads to sodium and calcium ion influx and potassium ion efflux, which are key events in initiating inflammatory responses. acs.orgnih.gov Derivatives based on the pyroglutamide (5-oxopyrrolidine-2-carboxylic acid) structure, which is closely related to the 4-aminopyrrolidin-2-one (B1281749) core, have been developed and evaluated as P2X7 receptor antagonists. acs.org

The antagonistic activity of these compounds is often characterized using cellular assays that measure changes in intracellular calcium or the uptake of fluorescent dyes following receptor activation. acs.org In studies involving pyroglutamide derivatives, flow cytometry was used to assess their ability to inhibit the uptake of dyes like YO-PRO-1 upon activation of the P2X7 receptor with (4-benzoyl)benzoyl-adenosine-5′-triphosphate (BzATP). acs.orgfigshare.com This assay serves as a functional measure of P2X7 channel and pore formation. Several pyroglutamide derivatives demonstrated potent inhibition of dye uptake and subsequent release of the pro-inflammatory cytokine IL-1β, indicating effective antagonism of the P2X7 receptor. figshare.com

| Assay | Activator | Measured Endpoint | Purpose |

|---|---|---|---|

| Flow Cytometry | BzATP | Inhibition of YO-PRO-1/TO-PRO-3 Uptake | Characterize antagonism of channel/pore formation |

| ELISA | BzATP | Inhibition of IL-1β Release | Assess downstream anti-inflammatory effect |

Protein Kinase B (Akt) is a serine/threonine kinase that is a central node in signaling pathways regulating cell proliferation and survival; its dysregulation is frequently implicated in cancer. google.com Pyrrolopyridinone and isoindolinone derivatives, which incorporate a pyrrolidinone moiety, have been developed as inhibitors of Akt. google.com These compounds are designed to interfere with the kinase's activity, thereby providing a potential therapeutic target for diseases driven by aberrant Akt signaling. google.com

The inhibitory activity of these compounds against Akt is typically quantified using radiometric kinase assays. This method measures the transfer of a radiolabeled phosphate (B84403) group (from ³²P-ATP or ³³P-ATP) by the kinase to a specific substrate peptide. A reduction in the amount of radiolabeled substrate in the presence of the test compound indicates inhibition of enzyme activity. The potency is often expressed as an IC₅₀ value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%. While specific IC₅₀ values for pyrrolopyridinone derivatives are detailed within patent literature, they represent a class of compounds actively investigated for their potential as Akt inhibitors. google.com

Dipeptidyl peptidase-4 (DPP-4) is a serine exopeptidase that inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which are crucial for regulating blood glucose levels. Inhibition of DPP-4 is an established therapeutic strategy for type 2 diabetes. The pyrrolidine (B122466) ring is a key structural feature in several classes of DPP-4 inhibitors.

Specifically, 2-cyanopyrrolidide derivatives have been developed as potent and stable inhibitors of DPP-4. The cyanopyrrolidine moiety is designed to form a reversible covalent bond with the catalytic serine residue in the active site of the DPP-4 enzyme, leading to effective and sustained inhibition. Structure-activity relationship studies have also explored modifications at other positions of the pyrrolidine ring, such as the incorporation of an amino group at the 3-position, to optimize potency and selectivity. The inhibitory activity of these compounds is determined using in vitro enzymatic assays that measure the cleavage of a fluorogenic or chromogenic substrate by DPP-4.

Metabotropic glutamate (B1630785) receptors (mGluRs) are G-protein-coupled receptors that modulate synaptic transmission and neuronal excitability throughout the central nervous system. nih.gov They are classified into three groups (I, II, and III). Pyrrolidine-based structures have been investigated as constrained analogues of glutamic acid to probe and modulate mGluR activity. nih.gov

A series of N(1)-substituted derivatives of (2R,4R)-4-amino-pyrrolidine-2,4-dicarboxylic acid [(2R,4R)-APDC] have been synthesized and evaluated for their activity at group II mGluRs (mGluR2 and mGluR3) and the group III receptor mGluR6. nih.gov The functional outcome of these derivatives was found to be highly dependent on the nature of the substituent at the N(1)-position of the pyrrolidine ring. nih.gov This strategic substitution yielded compounds that acted as full agonists, partial agonists, or competitive antagonists at these receptors, highlighting the tunability of the 4-aminopyrrolidine scaffold for modulating glutamate signaling. nih.gov

| N(1)-Substitution | Observed Activity | Target Receptors |

|---|---|---|

| Varied Substituents | Agonist | mGluR2, mGluR3, mGluR6 |

| Varied Substituents | Partial Agonist | mGluR2, mGluR3, mGluR6 |

| Varied Substituents | Antagonist | mGluR2, mGluR3, mGluR6 |

Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes anti-inflammatory epoxy-fatty acids into their less active diol counterparts. nih.govresearchgate.net Inhibition of sEH is therefore pursued as a therapeutic strategy to enhance endogenous anti-inflammatory processes. researchgate.net The small molecule SMTP-7, which contains a pyrrolidinone core, has been identified as an inhibitor of sEH. nih.gov

In vitro enzymatic assays demonstrated that SMTP-7 inhibits the epoxide hydrolase activity of sEH. nih.gov This was further confirmed in a cellular context, where SMTP-7 was shown to suppress the hydrolysis of epoxy-fatty acids in HepG2 cells. nih.gov This inhibition of sEH by a pyrrolidinone-containing compound highlights the potential of this scaffold in the development of novel anti-inflammatory agents that target the sEH enzyme. nih.gov

Other Enzyme Inhibition/Activation Profiles

Derivatives of the 4-aminopyrrolidin-2-one scaffold have been investigated for their ability to modulate the activity of various enzymes, demonstrating a broad potential for therapeutic applications. These investigations have identified several compounds with significant inhibitory effects on enzymes implicated in a range of pathologies, from inflammation and cancer to metabolic and infectious diseases.

One key area of investigation has been the inhibition of Autotaxin (ATX) , an enzyme responsible for producing the signaling molecule lysophosphatidic acid (LPA), which is involved in pathological inflammatory conditions, fibrosis, and cancer. researchgate.netnih.gov A study focusing on optically active 2-pyrrolidinone (B116388) and pyrrolidine derivatives identified several potent ATX inhibitors. nih.gov Notably, boronic acid derivatives were found to be particularly effective, with IC50 values as low as 35 nM and 50 nM. nih.govnih.gov Other derivatives, including a hydroxamic acid and a carboxylic acid, also showed promising, albeit less potent, inhibitory activity. nih.gov

The pyrrolidinone core is also present in compounds that target enzymes crucial for DNA replication and repair. For instance, Epolactaene and its derivatives have been shown to selectively inhibit mammalian DNA polymerase α and β and human DNA topoisomerase II , with IC50 values in the micromolar range. researchgate.net Furthermore, in the context of antibacterial research, pyrrolidine derivatives have been designed to inhibit bacterial DNA gyrase and topoisomerase IV , essential enzymes for bacterial survival. frontiersin.org

In the field of metabolic diseases, pyrrolidine derivatives have been explored as inhibitors of carbohydrate-processing enzymes. Polyhydroxylated pyrrolidines, also known as aza-sugars, are potent inhibitors of α-glucosidase (AG) , and have been developed as dual-target inhibitors of both AG and aldose reductase (ALR2) , making them potential candidates for anti-diabetic drugs. nih.gov

Additionally, various other enzymes have been successfully targeted by pyrrolidinone derivatives, including HIV-1 protease nih.govacs.orgnih.gov, dipeptidyl peptidase-IV (DPP-IV) frontiersin.org, and the enzymes MurD and MurE which are involved in bacterial peptidoglycan synthesis. sciforum.net

| Enzyme Target | Derivative Class | Key Finding (IC50) | Therapeutic Area |

|---|---|---|---|

| Autotaxin (ATX) | Boronic acid pyrrolidine | 35 nM | Inflammation, Cancer |

| HIV-1 Protease | (R)-pyrrolidine-3-carboxamide | 0.32 nM | Antiviral (HIV) |

| DNA Gyrase (E. coli) | 1,2,4-oxadiazole pyrrolidine | 120 nM | Antibacterial |

| DNA Topoisomerase II | Epolactaene derivative | 10 µM | Anticancer |

| α-Glucosidase | Polyhydroxylated pyrrolidine | Potent Inhibition | Diabetes |

Preclinical Pharmacodynamics and Pharmacokinetics in Non-Human Models

The preclinical assessment of 4-aminopyrrolidin-2-one derivatives involves a comprehensive evaluation of their interaction with biological systems and their fate within an organism. These studies in non-human models are fundamental to establishing a compound's potential therapeutic activity and understanding its metabolic profile. Investigations typically cover pharmacodynamics (what the drug does to the body) and pharmacokinetics (what the body does to the drug), providing critical data on metabolic stability, enzyme interactions, biological markers of activity, and absorption and clearance characteristics.

The metabolic stability of a drug candidate is a critical parameter that influences its half-life and bioavailability. In vitro assays using liver microsomes are standard practice for predicting in vivo metabolism. For instance, studies on related heterocyclic compounds, such as certain 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives, have been conducted using human liver microsomes in the presence of NADPH as a cofactor for phase I metabolism. researchgate.net These experiments revealed that the tested derivatives underwent rapid biotransformation, indicating a high susceptibility to metabolic enzymes. researchgate.net

The potential for drug-drug interactions is frequently assessed by examining the inhibitory effect of a compound on cytochrome P450 (CYP450) enzymes. nih.gov The CYP450 superfamily is responsible for the metabolism of a vast number of pharmaceuticals, and inhibition of these enzymes can lead to altered plasma concentrations of co-administered drugs. pensoft.netsemanticscholar.org In vitro assessments of pyrrole-based compounds, which share structural similarities with the pyrrolidine core, have been performed against major CYP450 isoforms. pensoft.netresearchgate.net One such study on a series of pyrrole (B145914) derivatives at a concentration of 1 µM found no statistically significant inhibitory effects on CYP1A2, CYP2D6, or CYP3A4, suggesting a low risk for drug interactions mediated by these key enzymes. pensoft.netpensoft.netresearchgate.net

Mechanistic studies on related structures provide further insight. The in vitro metabolism of 2,4-dipyrrolidinylpyrimidine, for example, was shown to be mediated by the cytochrome P450 family, resulting in several hydroxylated metabolites. nih.gov The formation of a cyanide adduct in these experiments implicated an iminium ion intermediate in the oxidation of the pyrrolidine ring, highlighting a potential metabolic pathway for such scaffolds. nih.gov

Table 1: Example of In Vitro Metabolic Stability for Pyrrolidine Derivatives Data based on findings for 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives.

| Compound Series | Assay System | Finding |

| Pyrrolidine-2,5-dione Derivatives | Human Liver Microsomes + NADPH | All tested compounds showed rapid biotransformation. researchgate.net |

Pharmacodynamic markers are essential for demonstrating a compound's biological effect in a living system. For pyrrolidine-2-one derivatives, a range of activities has been explored in various animal models, reflecting the scaffold's versatility. nih.govfrontiersin.orgnih.gov

In the context of central nervous system disorders, derivatives of the closely related pyrrolidine-2,5-dione have demonstrated anticonvulsant properties. nih.gov Their efficacy has been evaluated in standard rodent models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which are indicative of activity against generalized tonic-clonic and myoclonic seizures, respectively. nih.gov

The anti-inflammatory potential of N-substituted pyrrolidine-2,5-dione derivatives has been investigated in vivo using the carrageenan-induced paw edema test in rodents. nih.gov This model allows for the assessment of a compound's ability to reduce acute inflammation. Mechanistic studies further explored the mode of action by examining effects on inflammatory mediators such as histamine, bradykinin, prostaglandin, and leukotriene. nih.gov Some derivatives emerged as potent and selective inhibitors of cyclooxygenase-2 (COX-2). nih.gov

Furthermore, certain pyrrolidin-2-one derivatives have been evaluated for antibacterial activity in vitro, which can be a precursor to in vivo studies. rdd.edu.iq Activity has been documented against bacteria such as Escherichia coli, Staphylococcus aureus, Staphylococcus epidermis, and Klebsiella sp. using agar (B569324) well diffusion methods. rdd.edu.iq

Table 2: Preclinical Anti-Inflammatory Activity of a Pyrrolidine-2,5-dione Derivative Data based on findings for compound 13e in the referenced study.

| Assay | Model/Target | Result |

| In Vitro Enzyme Inhibition | COX-2 | IC₅₀ = 0.98 µM nih.gov |

| In Vitro Selectivity | COX-2 vs COX-1 | Selectivity Index = 31.5 nih.gov |

| In Vivo Anti-inflammatory | Carrageenan-Induced Paw Edema | Significant reduction in edema nih.gov |

The absorption, distribution, metabolism, and excretion (ADME) profile of a compound determines its pharmacokinetic properties. For pyrrolidine-based compounds, efforts have been made to optimize these characteristics, particularly clearance. Hepatic clearance (CLhep) is a key parameter indicating the rate of drug removal by the liver.

In one study aimed at developing selective M5 antagonists, a piperidine (B6355638) amide core was replaced with a pyrrolidine amide structure to improve the clearance profile. nih.gov This structural modification led to a significant improvement in metabolic stability. Specifically, a trans-methyl substituted pyrrolidine derivative (12f) demonstrated a markedly improved in vitro clearance profile in both human and rat liver microsome assays compared to earlier generation compounds. nih.gov

Table 3: Comparative In Vitro Hepatic Clearance of a Pyrrolidine Derivative Data based on findings for M5 antagonists.

| Compound Core | Species | Predicted Hepatic Clearance (CLhep) (mL/min/kg) |

| Pyrrolidine (trans-methyl analog 12f) | Human | 4 nih.gov |

| Pyrrolidine (trans-methyl analog 12f) | Rat | 29 nih.gov |

Targeted Delivery and Interaction with Biological Systems (preclinical focus)

The versatility of the 4-aminopyrrolidin-2-one scaffold lends itself to strategies for targeted drug delivery and interaction with specific biological systems. The primary amino group at the 4-position provides a functional handle for covalent attachment to targeting moieties or larger drug delivery systems.

One promising approach is the development of peptide-drug conjugates (PDCs). mdpi.com In this strategy, a cytotoxic or biologically active molecule (the "payload") is linked to a homing peptide that specifically recognizes and binds to receptors overexpressed on target cells, such as cancer cells. mdpi.com A 4-aminopyrrolidin-2-one derivative could potentially serve as such a payload, enabling its delivery specifically to the site of action and minimizing systemic exposure.

Preclinical research has demonstrated the successful targeting of specific biological systems using the broader class of pyrrolidine derivatives. For example, pyrrolidine-containing compounds have been designed as potent antagonists of the CXCR4 receptor. frontiersin.org This receptor plays a critical role in cancer metastasis, making it an important target for therapeutic intervention. frontiersin.org The ability to design pyrrolidine derivatives with high binding affinity for such specific targets underscores the potential for developing highly selective therapeutic agents. frontiersin.org

Structure Activity Relationship Sar and Ligand Design Principles for 4 Aminopyrrolidin 2 One Based Compounds

Elucidation of Key Structural Features for Biological Activity

Identifying the essential structural features of the 4-aminopyrrolidin-2-one (B1281749) core and its derivatives is fundamental to understanding their interaction with biological targets. This involves dissecting the molecule to determine which parts are critical for binding and efficacy.

The potency and selectivity of 4-aminopyrrolidin-2-one based compounds are highly sensitive to the nature and position of various substituents on the pyrrolidinone ring. Research into different classes of compounds has revealed that even minor modifications can lead to significant changes in biological activity.

For instance, in a series of (piperidinosulfonamidophenyl)pyrrolidin-2-ones designed as inhibitors of the aldo-keto reductase enzyme AKR1C3, SAR studies demonstrated that the sulfonamide group was critical for activity. researchgate.netdrugbank.com Furthermore, altering the position, co-planarity, or electronic properties of the pyrrolidinone ring resulted in a severe loss of inhibitory potency. researchgate.netdrugbank.com Similarly, changes to the size or polarity of the piperidino ring also diminished activity, highlighting a stringent set of structural requirements for effective enzyme inhibition. drugbank.com

In another example involving pyrrolidine (B122466) pentamine derivatives, modifications to functionalities at five different positions (R1-R5) showed varied effects on inhibitory properties, while truncations to the core scaffold resulted in a loss of activity. nih.govnih.gov Specifically, alterations at the R1 position of the most active compounds reduced inhibition, demonstrating the essential role of both the substituent's identity (an S-phenyl moiety) and its distance from the scaffold. nih.govnih.gov

The following table summarizes the impact of substituent variation on the AKR1C3 inhibitory activity of a series of 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones.

| Compound Modification | Position of Pyrrolidinone on Phenyl Ring | Resulting AKR1C3 IC₅₀ (nM) | Impact on Activity |

| Parent Compound | para | 75 | Potent |

| Meta-isomer | meta | >10,000 | Severely Diminished |

| Ortho-isomer | ortho | >10,000 | Severely Diminished |

| N-Methyl Piperidine (B6355638) | para | 130 | Slightly Reduced |

| 4-OH Piperidine | para | 1,000 | Significantly Reduced |

| Pyrrolidine | para | 140 | Slightly Reduced |

Data synthesized from findings reported in studies on AKR1C3 inhibitors. researchgate.netdrugbank.com

Stereochemistry, the three-dimensional arrangement of atoms, is a critical determinant of pharmacological activity for chiral molecules like 4-aminopyrrolidin-2-one derivatives. ijpsjournal.comnih.gov Since biological targets such as enzymes and receptors are themselves chiral, they often interact differently with the various enantiomers or diastereomers of a drug. researchgate.netmdpi.com The enantiomer that fits the target best and elicits the desired biological response is termed the "eutomer," while the less active one is the "distomer". mdpi.com

The significance of stereochemistry is clearly demonstrated in studies of 4-aminopyrrolidin-2,4-dicarboxylate (APDC) isomers, which are structural analogs of the 4-aminopyrrolidin-2-one core. The four isomers of APDC were synthesized and evaluated for their activity at metabotropic glutamate (B1630785) receptors (mGluRs). nih.gov The (2R,4R)-APDC isomer was identified as a potent and highly selective agonist for mGluRs that are negatively coupled to adenylate cyclase, showing high affinity for these receptors with minimal to no effect on other glutamate receptor types like NMDA, AMPA, or kainate receptors. nih.gov In contrast, the other isomers displayed significantly different activity profiles.

Similarly, in the development of quinolone antibacterial agents, the absolute stereochemistry at the 2-position of a 7-(4-amino-2-substituted-pyrrolidinyl) moiety was found to be critical for maintaining potent antibacterial activity. nih.gov This underscores that a specific spatial orientation of substituents on the pyrrolidine ring is essential for effective interaction with the bacterial DNA gyrase target. nih.gov

The following table illustrates the distinct pharmacological profiles of the four isomers of APDC.

| Isomer | Configuration | Biological Activity Profile |

| Isomer 1 | (2R, 4R) | Potent and selective agonist for Group II mGluRs. nih.gov |

| Isomer 2 | (2S, 4S) | Significantly lower affinity and activity. |

| Isomer 3 | (2R, 4S) | Different selectivity and potency profile. |

| Isomer 4 | (2S, 4R) | Different selectivity and potency profile. |

Data synthesized from findings reported in studies on APDC isomers. nih.gov

The non-planar, five-membered pyrrolidine ring is conformationally flexible, a phenomenon known as "pseudorotation". nih.govresearchgate.net It typically exists in two predominant, low-energy puckered conformations, often described as "exo" and "endo" envelope forms. nih.gov The equilibrium between these conformers can be influenced by the substituents on the ring. Identifying the specific conformation that binds to the biological target—the "active conformation"—is a key goal in drug design. nih.gov

Introducing sterically demanding substituents can be a powerful strategy to lock the pyrrolidinone ring into a preferred conformation. For example, studies on 4-tert-butylprolines (a related scaffold) have shown that a bulky tert-butyl group strongly favors a pseudoequatorial orientation. nih.gov This effectively restricts the ring's flexibility and forces it into a specific pucker, which is an opposite effect to that observed with electronegative substituents. nih.gov By synthesizing conformationally constrained analogs and evaluating their biological activity, researchers can deduce the likely active conformation. If an analog locked in a specific conformation is highly active, it suggests that this conformation is the one required for binding to the target receptor or enzyme. nih.gov Computational methods, such as density functional theory (DFT), are also employed to predict the stability of different conformers and understand their electronic properties. researchgate.net

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used in drug discovery to correlate the physicochemical properties of a series of compounds with their biological activities. For derivatives of 4-aminopyrrolidin-2-one, QSAR models can be instrumental in predicting the activity of novel analogs, thereby guiding the synthesis of more potent and selective compounds. The development of a robust QSAR model for 4-aminopyrrolidin-2-one based compounds would typically involve the generation of molecular descriptors, the application of statistical methods to build a predictive model, and rigorous validation of that model.

Molecular descriptors are numerical values that characterize the properties of a molecule. For 4-aminopyrrolidin-2-one derivatives, these can be broadly categorized into several classes:

Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The distribution of charge within the 4-aminopyrrolidin-2-one scaffold and its substituents is crucial for its interaction with biological targets.

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, volume, surface area, and specific conformational parameters. The three-dimensional arrangement of the amino group and other substituents on the pyrrolidinone ring significantly influences binding affinity.

Hydrophobic Descriptors: These quantify the lipophilicity of the compounds, which is critical for membrane permeability and interaction with hydrophobic pockets in target proteins. The most common hydrophobic descriptor is the logarithm of the octanol-water partition coefficient (logP).

Once a set of descriptors is calculated for a series of 4-aminopyrrolidin-2-one analogs with known biological activities, a mathematical model is constructed using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Random Forest. The goal is to create an equation that accurately predicts the biological activity based on the values of the descriptors.

A hypothetical QSAR model for a series of 4-aminopyrrolidin-2-one derivatives might be represented by an equation like:

Biological Activity = c0 + c1(logP) + c2(LUMO) + c3(Molecular Volume) + ...

Where c0, c1, c2, and c3 are coefficients determined by the regression analysis.

Validation is a critical step to ensure the reliability and predictive power of the QSAR model. This is typically done through internal validation techniques like leave-one-out cross-validation and by using an external test set of compounds that were not used in the model development. A well-validated QSAR model can then be used to screen virtual libraries of novel 4-aminopyrrolidin-2-one derivatives and prioritize the most promising candidates for synthesis and biological testing.

Table 1: Exemplary Molecular Descriptors for a Hypothetical Series of 4-Aminopyrrolidin-2-one Derivatives

| Compound ID | Biological Activity (-logIC50) | logP | LUMO (eV) | Molecular Volume (ų) |

| AP-1 | 6.5 | 1.2 | -0.15 | 150 |

| AP-2 | 7.2 | 1.8 | -0.25 | 165 |

| AP-3 | 6.8 | 1.5 | -0.20 | 158 |

| AP-4 | 7.8 | 2.5 | -0.35 | 180 |

| AP-5 | 7.5 | 2.1 | -0.30 | 172 |

Ligand Efficiency and Physicochemical Property Optimization (excluding human bioavailability)

Ligand efficiency (LE) is a metric used in drug discovery to evaluate the binding energy of a compound to its target on a per-atom basis. It is a useful tool for optimizing lead compounds, as it helps in identifying small molecules that have a high affinity for their target without being excessively large. The optimization of physicochemical properties is crucial for improving the drug-like characteristics of a compound series. For 4-aminopyrrolidin-2-one based compounds, a focus on ligand efficiency and key physicochemical properties can guide the design of more effective molecules.

Ligand efficiency is calculated using the following formula:

LE = -ΔG / N

where ΔG is the Gibbs free energy of binding (which can be estimated from the binding affinity, e.g., IC50 or Ki) and N is the number of non-hydrogen atoms in the molecule. A higher LE value is generally desirable, as it indicates a more efficient binding of the ligand to its target.

Another related metric is the Lipophilic Ligand Efficiency (LLE), which relates potency to lipophilicity:

LLE = pIC50 - logP

where pIC50 is the negative logarithm of the half-maximal inhibitory concentration and logP is the logarithm of the octanol-water partition coefficient. A higher LLE value is preferred, as it suggests a better balance between potency and lipophilicity, which can lead to improved pharmacokinetic properties.

The optimization of physicochemical properties for 4-aminopyrrolidin-2-one derivatives would focus on several key areas:

Lipophilicity (logP): Modulating the logP is critical for ensuring good solubility and permeability. For the 4-aminopyrrolidin-2-one scaffold, modifications to the substituents on the amino group or the pyrrolidinone ring can be made to fine-tune the lipophilicity.

Hydrogen Bonding: The 4-amino group and the carbonyl group of the pyrrolidin-2-one ring are key hydrogen bond donor and acceptor sites, respectively. Optimizing the number and strength of hydrogen bonds can significantly impact target binding and selectivity. The introduction or modification of functional groups can alter the hydrogen bonding capacity of the molecule.

Polar Surface Area (PSA): PSA is a measure of the surface area of a molecule that is contributed by polar atoms. It is a good predictor of membrane permeability. For 4-aminopyrrolidin-2-one analogs, it is important to maintain a balance in PSA to ensure sufficient cell penetration without compromising solubility.

Molecular Weight (MW): Keeping the molecular weight of the compounds in check is important for maintaining good "drug-like" properties. The concept of "lead-likeness" often emphasizes starting with smaller molecules that can be built upon.

The process of physicochemical property optimization is an iterative one, involving the synthesis of new analogs, measurement of their properties and biological activities, and then using this data to inform the design of the next round of compounds.

Table 2: Ligand Efficiency and Physicochemical Properties of Hypothetical 4-Aminopyrrolidin-2-one Analogs

| Compound ID | pIC50 | MW ( g/mol ) | logP | LE | LLE |

| AP-1 | 6.5 | 250 | 1.2 | 0.35 | 5.3 |

| AP-2 | 7.2 | 280 | 1.8 | 0.38 | 5.4 |

| AP-3 | 6.8 | 265 | 1.5 | 0.36 | 5.3 |

| AP-4 | 7.8 | 320 | 2.5 | 0.41 | 5.3 |

| AP-5 | 7.5 | 300 | 2.1 | 0.40 | 5.4 |

Computational Chemistry and Molecular Modeling Studies of 4 Aminopyrrolidin 2 One and Its Derivatives

Molecular Docking Simulations for Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of a small molecule ligand to its protein target.

Binding Modes and Interaction Fingerprints with Receptors/Enzymes

Molecular docking studies on derivatives of 4-aminopyrrolidin-2-one (B1281749) have revealed key binding modes and interaction fingerprints with various enzymes and receptors. For instance, in the context of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease, docking studies of pyrrolidin-2-one derivatives have shown crucial interactions within the enzyme's active site. These studies indicate that the pyrrolidin-2-one core can form hydrogen bonds and hydrophobic interactions with key amino acid residues, contributing to the inhibitory activity. researchgate.net

Similarly, docking experiments on pyrrolidinone derivatives as inhibitors of lipoxygenase (LOX), an enzyme involved in inflammatory processes, have highlighted the importance of specific structural features for binding. The orientation of substituents on the pyrrolidinone ring was found to be critical for productive interactions within the LOX active site. researchgate.net

The following table summarizes representative molecular docking studies on 4-aminopyrrolidin-2-one derivatives, highlighting the target, key interactions, and software used.

| Derivative Class | Target Enzyme/Receptor | Key Interactions Observed | Docking Software |

| Pyrrolidin-2-one derivatives | Acetylcholinesterase (AChE) | Hydrogen bonding, hydrophobic interactions | Glide |

| Pyrrolidinone derivatives | Lipoxygenase (LOX) | Hydrogen bonding, metal chelation | Surflex-Dock, Glide |

| Pyrrolidine (B122466) derivatives | Myeloid cell leukemia-1 (Mcl-1) | Hydrogen bonding, hydrophobic interactions | Not Specified in Abstract |

Prediction of Ligand-Protein Complexes

A primary outcome of molecular docking is the prediction of the three-dimensional structure of the ligand-protein complex. These predicted complexes are invaluable for understanding the molecular basis of ligand recognition and for designing new molecules with improved binding affinity and selectivity. For example, studies on pyrrolidine derivatives as Mcl-1 inhibitors have utilized docking to predict how these compounds bind to the BH3-binding groove of the Mcl-1 protein, a key interaction for inducing apoptosis in cancer cells. nih.gov The predicted binding poses from these simulations guide further chemical modifications to optimize the interactions with the target protein.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This allows for the assessment of the stability of the predicted binding poses and the exploration of conformational changes in both the ligand and the protein.

Analysis of Ligand-Receptor Binding Events